molecular formula C9H15BrN2O2 B11789057 1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide

1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide

Cat. No.: B11789057
M. Wt: 263.13 g/mol
InChI Key: BTPQBHKLNXNWDE-UHFFFAOYSA-N
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Description

1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromopropanoyl group attached to a pyrrolidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide typically involves the reaction of N-methylpyrrolidine-2-carboxamide with 2-bromopropionyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Corresponding azides, thiocyanates, or ethers.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromopropionyl bromide: A related compound with similar reactivity but lacking the pyrrolidine ring.

    2-Bromopropanol: Another brominated compound with different functional groups and reactivity.

    1-(2-Bromopropanoyl)pyrrolidine: A structurally similar compound without the N-methyl group.

Uniqueness

1-(2-Bromopropanoyl)-N-methylpyrrolidine-2-carboxamide is unique due to the presence of both the bromopropanoyl group and the N-methylpyrrolidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H15BrN2O2

Molecular Weight

263.13 g/mol

IUPAC Name

1-(2-bromopropanoyl)-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C9H15BrN2O2/c1-6(10)9(14)12-5-3-4-7(12)8(13)11-2/h6-7H,3-5H2,1-2H3,(H,11,13)

InChI Key

BTPQBHKLNXNWDE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC)Br

Origin of Product

United States

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